N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine
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Overview
Description
N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
The synthesis of N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of benzylamine with 4,5-dimethylthiazole-2-amine in the presence of a base . Industrial production methods may include multi-step synthesis processes involving diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques .
Chemical Reactions Analysis
N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-Benzyl-N,4-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of benzyl and dimethyl groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
85656-41-3 |
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Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-benzyl-N,4-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-10-9-15-12(13-10)14(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZFLGLOFLXUGJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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